

A Comparative Guide to the Cross-Reactivity Profile of trans-BAY-850

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Compound of Interest

Compound Name: *trans*-BAY-850

Cat. No.: B605958

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This guide provides a detailed comparison of the cross-reactivity profile of **trans-BAY-850** against other bromodomains. **trans-BAY-850** is a potent and highly selective chemical probe for the ATAD2 (ATPase Family, AAA Domain Containing 2) bromodomain, an epigenetic regulator implicated in various cancers.^{[1][2][3]} Its exceptional selectivity makes it an invaluable tool for studying the specific biological functions of ATAD2.^[3]

Cross-Reactivity Data of trans-BAY-850

trans-BAY-850 demonstrates remarkable and "exquisite" selectivity for the ATAD2 bromodomain.^[1] Extensive screening has shown no significant binding or inhibitory activity against a wide panel of other bromodomains even at high concentrations.^{[1][3]} This clean profile is critical for ensuring that observed biological effects are directly attributable to the inhibition of ATAD2.

Table 1: Selectivity Profile of **trans-BAY-850**

| Target Bromodomain | Assay Type | Potency / Binding | Notes |
|--------------------|-----------------------------|--|---|
| ATAD2 | TR-FRET (IC ₅₀) | 20 nM (tetra-acetylated H4 peptide)[1][3] | Potent inhibition of the primary target. |
| | TR-FRET (IC ₅₀) | 166 nM (mono-acetylated H4 peptide) [3] | |
| | BROMOscan (K ^d) | 115 - 120 nM[1][3] | Confirmed high-affinity binding. |
| | MST (K ^d) | 84.9 nM[1] | Biophysical confirmation of direct binding. |
| Other Bromodomains | BROMOscan | No hits at 10 µM[1] | Demonstrates exceptionally high selectivity. |
| Bromodomain Family | Thermal Shift Assay | No significant thermal stabilization at 10 µM[3] | Confirms lack of interaction with other family members. |

| Kinase Panel (354) | Kinase Inhibition Assay | No inhibitory activity[3] | No off-target effects on a broad panel of kinases. |

Comparative Selectivity with Other Bromodomain Inhibitors

To highlight the unique profile of **trans-BAY-850**, the table below compares its selectivity to other known bromodomain inhibitors. Many inhibitors, particularly those targeting the widely studied BET (Bromodomain and Extra-Terminal domain) family, often exhibit cross-reactivity within their subfamily or with bromodomains from other families like CREBBP.[4]

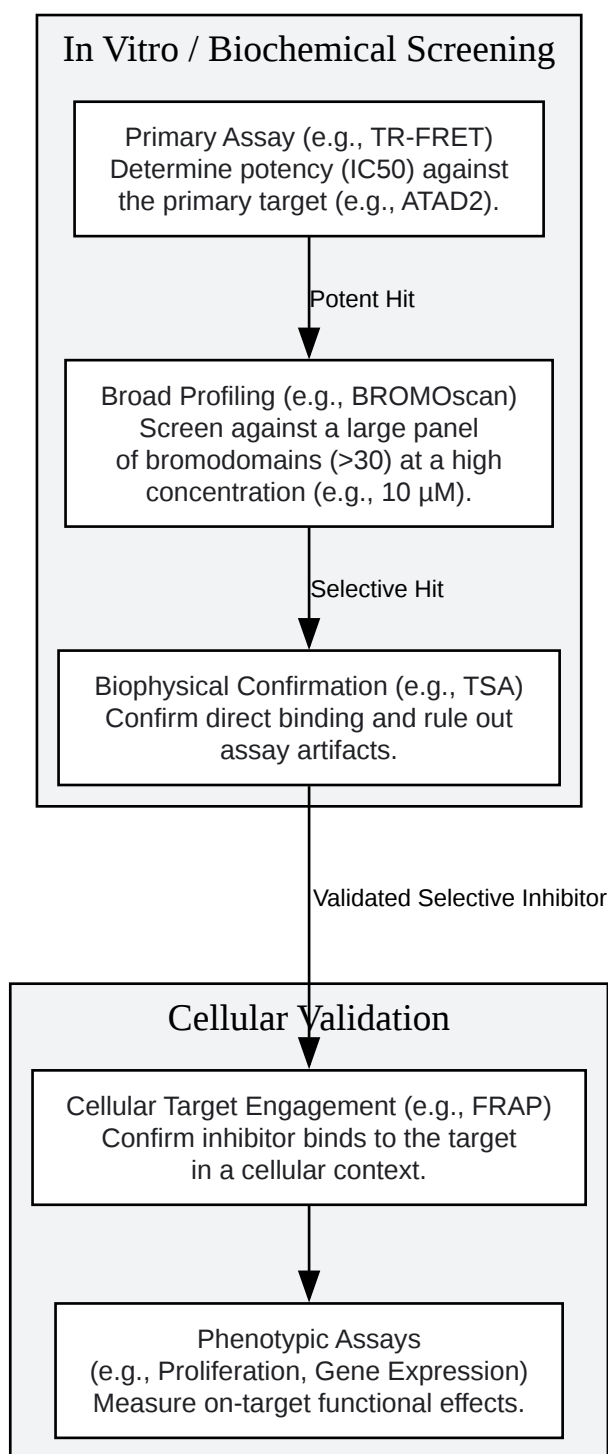
Table 2: Comparative Selectivity of Bromodomain Inhibitors

| Inhibitor | Primary Target(s) | Selectivity Profile |
|---------------|-------------------------------|---|
| trans-BAY-850 | ATAD2 | Highly Selective: No off-targets identified in a broad bromodomain panel at 10 μM. [1] [3] Isoform-selective for ATAD2 over ATAD2B. [5] [6] |
| JQ1 | BET Family (BRD2, BRD3, BRD4) | Pan-BET Inhibitor: Binds potently to both BD1 and BD2 domains of BET proteins, showing broad activity within the family. [7] |
| SGC-CBP30 | CREBBP/EP300 | Family Selective: Potent inhibitor of CREBBP (K^d = 21 nM) but shows only ~40-fold selectivity over BRD4-BD1. [4] |

| PFI-4 | BRPF1B | Subfamily Selective: Binds to BRPF1B with a K^d of 13 nM, but selectivity data against a full panel is not widely published.[\[4\]](#) |

Experimental Workflow for Selectivity Profiling

The determination of a bromodomain inhibitor's selectivity profile typically follows a tiered approach, starting with primary screening and followed by comprehensive profiling and cellular validation.



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Caption: Workflow for assessing bromodomain inhibitor specificity.

Experimental Protocols

The selectivity and potency of **trans-BAY-850** were established using several robust, industry-standard experimental methods.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a high-throughput assay used to measure the binding affinity of an inhibitor to a bromodomain by detecting the disruption of a protein-ligand interaction.^[8]

- Principle: The assay measures the proximity between a terbium-labeled donor (e.g., an antibody bound to a GST-tagged bromodomain) and a fluorescently labeled acceptor (e.g., a biotinylated histone peptide bound to dye-labeled streptavidin). When the bromodomain binds the histone peptide, the donor and acceptor are brought close together, allowing energy transfer. An inhibitor like **trans-BAY-850** competes with the histone peptide for binding to the bromodomain, disrupting this interaction and causing a decrease in the FRET signal.^[8]
- Methodology:
 - Reagent Preparation: All components, including the GST-tagged ATAD2 protein, biotinylated acetylated histone H4 peptide, Tb-labeled anti-GST antibody, and a suitable dye-labeled streptavidin, are diluted in TR-FRET assay buffer.^[8]
 - Inhibitor Dispensing: Serial dilutions of **trans-BAY-850** are dispensed into a 384-well microplate. Wells with no inhibitor serve as positive controls.^[8]
 - Incubation: The Tb-donor/ATAD2 protein complex is added to the wells and incubated for a set period (e.g., 30 minutes) to allow the inhibitor to bind to the bromodomain.^[8]
 - Ligand Addition: The dye-acceptor/histone ligand complex is added to the wells.
 - Measurement: After a final incubation period, the FRET signal is measured on a plate reader. The resulting data is used to generate a dose-response curve and calculate the IC₅₀ value.

BROMOscan™ Bromodomain Profiling

BROMOscan is a proprietary, competition-based binding assay used to determine the selectivity of inhibitors against a large panel of bromodomains.

- Principle: The test compound (**trans-BAY-850**) is tested for its ability to compete with an immobilized, active-site directed ligand for binding to the bromodomain of interest. The amount of bromodomain protein captured by the solid support is measured via quantitative PCR of its associated DNA tag. A lower amount of captured protein indicates stronger competition from the test compound.
- Methodology: **trans-BAY-850** was tested at a concentration of 10 μ M against a comprehensive panel of human bromodomains. The results are typically reported as "% of control," where a lower percentage indicates a stronger interaction. For **trans-BAY-850**, no significant interaction ("hit") was observed with any non-ATAD2 bromodomain.[\[1\]](#)

Thermal Shift Assay (TSA)

TSA is a biophysical method used to assess direct binding of a compound to a target protein by measuring changes in the protein's thermal stability.

- Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds (melts), exposing its hydrophobic core and causing an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting temperature (T_m).
- Methodology:
 - ATAD2 protein (or other bromodomain proteins) is mixed with a fluorescent dye in a multi-well PCR plate.
 - **trans-BAY-850** (at 10 μ M) or a vehicle control is added to the wells.[\[3\]](#)
 - The plate is heated in a real-time PCR instrument, and fluorescence is monitored as a function of temperature.
 - The change in melting temperature (ΔT_m) between the inhibitor-treated and control samples is calculated. A significant positive ΔT_m indicates stabilizing binding. For **trans-**

BAY-850, a ΔT_m was observed for ATAD2 but not for other bromodomains tested, confirming its high selectivity.[3]

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